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Compound of Interest

Compound Name: 800CW acid

Cat. No.: B12369195

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive troubleshooting guides and frequently asked questions
(FAQs) to optimize incubation times for 800CW staining.

Frequently Asked Questions (FAQs) &
Troubleshooting

This section addresses specific issues that may arise during 800CW staining experiments,
providing potential causes and solutions in a question-and-answer format.

Q1: 1 am observing a weak or no signal after staining with my IRDye 800CW secondary
antibody. What are the possible causes and how can | troubleshoot this?

A weak or absent signal can stem from several factors, ranging from antibody concentration to
incubation time.[1][2]

« Insufficient Antibody Concentration: The concentration of your primary or secondary antibody
may be too low.[3][4] It is recommended to perform a titration to determine the optimal
antibody concentration. For IRDye 800CW secondary antibodies, a starting dilution of
1:20,000 is often recommended for Western blotting.[5]

e Suboptimal Incubation Time: Incubation times may be too short for sufficient binding to occur.
[3] While a common starting point for secondary antibody incubation is 1 hour at room
temperature, some protocols suggest that longer incubation times, such as overnight at 4°C,
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can enhance the signal.[5][6][7] However, extending the incubation for IRDye 800CW
secondary antibodies beyond 1 hour at room temperature may increase background.[5]

e Antibody Inactivity: Ensure that both primary and secondary antibodies are stored correctly
and have not expired.[4]

e Incompatible Secondary Antibody: Verify that your secondary antibody is directed against the
host species of your primary antibody.[4]

« Insufficient Target Protein: The protein of interest may not be abundant in your sample.
Ensure you have loaded a sufficient amount of protein for detection.

Q2: My blot or cells exhibit high background after 800CW staining. What can | do to reduce it?

High background can obscure specific signals and make data interpretation difficult.[8] Several
factors can contribute to this issue.

o Excessive Antibody Concentration: High concentrations of primary or secondary antibodies
can lead to non-specific binding.[9] Consider further diluting your antibodies.

e Prolonged Incubation Time: While longer incubation can increase signal, it can also elevate
background noise.[5] For IRDye 800CW secondary antibodies in Western blotting, it is
advised not to exceed a 1-hour incubation at room temperature.[5]

» Inadequate Blocking: Insufficient blocking can leave sites on the membrane or cells open for
non-specific antibody binding.[8] Ensure you are using a high-quality blocking buffer and
incubating for a sufficient amount of time (e.g., 1 hour at room temperature).

« Insufficient Washing: Inadequate washing steps after primary and secondary antibody
incubations can leave unbound antibodies that contribute to background.[8][10] Increase the
number and/or duration of your wash steps.

o Contamination: Ensure all buffers and equipment are clean to avoid particulate matter that
can cause speckling on the membrane.

Q3: What is the recommended incubation time for an IRDye 800CW secondary antibody in a
Western blot?
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For Western blotting applications, the recommended incubation time for an IRDye 800CW
secondary antibody is typically 1 hour at room temperature with gentle shaking.[5] It is
important to protect the membrane from light during this incubation.[5] Exceeding this time may
lead to an increase in background signal.[5]

Q4: Can | incubate my primary antibody overnight when using an 800CW secondary antibody?

Yes, incubating the primary antibody overnight at 4°C is a common practice and is generally
compatible with subsequent detection using an IRDye 800CW secondary antibody.[6][7] This
can sometimes enhance the signal for low-abundance proteins.

Quantitative Data Summary

The following table summarizes key quantitative parameters for optimizing 800CW staining
across different applications.
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. In-Cell Western™ Direct Protein
Parameter Western Blotting )
Assay Labeling
IRDye 800CW _
) 1:20,000 (starting ] )
Secondary Antibody ) Varies by protocol Not Applicable
o recommendation)[5]

Dilution
Secondary Antibody 1 hour at room ] )

) ) Varies by protocol Not Applicable
Incubation Time temperature[5]

] ) 1-2 hours at room

Primary Antibody ] )

) ] temperature or Varies by protocol Not Applicable
Incubation Time )

overnight at 4°C[6][7]
IRDye 800CW NHS
Ester Incubation Time Not Applicable 20 minutes[11] Not Applicable
(for cell staining)
IRDye 800CW NHS
Ester Labeling ) )
) ) Not Applicable Not Applicable 2 hours at 20°C[12]
Reaction Time (for
proteins)
Room Temperature

Temperature (for secondary) or 4°C  Room Temperature 20°C[12]

(for primary)

Experimental Protocols

Protocol 1: Western Blotting with IRDye 800CW
Secondary Antibody

This protocol provides a general workflow for detecting a target protein on a Western blot using

an IRDye 800CW conjugated secondary antibody.

» Blocking: Following protein transfer to a nitrocellulose or PVDF membrane, incubate the
membrane in a suitable blocking buffer (e.g., Intercept® (TBS) Blocking Buffer) for 1 hour at
room temperature with gentle agitation.[13]
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Primary Antibody Incubation: Dilute the primary antibody in the recommended antibody
diluent. Incubate the membrane with the primary antibody solution for 1-2 hours at room
temperature or overnight at 4°C with gentle shaking.[6][7]

Washing: Decant the primary antibody solution. Wash the membrane four times for 5
minutes each with a wash buffer (e.g., 1X TBS-T) at room temperature with gentle shaking.

[5]

Secondary Antibody Incubation: Dilute the IRDye 800CW secondary antibody in the
appropriate antibody diluent (a starting dilution of 1:20,000 is recommended).[5] Incubate the
membrane in the secondary antibody solution for 1 hour at room temperature with gentle
shaking. Crucially, protect the membrane from light during this step and all subsequent
steps.[5]

Final Washes: Decant the secondary antibody solution. Wash the membrane four times for 5
minutes each with wash buffer at room temperature with gentle shaking.[5]

Imaging: The membrane is now ready for scanning on a near-infrared imaging system.

Protocol 2: In-Cell Western™ Assay with IRDye 800CW
NHS Ester for Normalization

This protocol describes the use of IRDye 800CW NHS Ester to stain total protein for

normalization in an In-Cell Western™ Assay.[11]

Cell Seeding and Treatment: Seed cells in a microplate and perform experimental treatments
as required.

Fixation and Permeabilization: Fix and permeabilize the cells according to your standard In-
Cell Western™ protocol.

Dye Preparation: Prepare a 1 mg/mL stock solution of IRDye 800CW NHS Ester in
anhydrous DMSO.[11] From this stock, prepare a diluted dye solution (e.g., a 1:50,000
dilution is a recommended starting point).[11]

Staining: Add the diluted dye solution to each well and incubate for 20 minutes at room
temperature, protected from light.[11]
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e Washing: Wash the wells three times with a wash buffer (e.g., PBS + 0.1% Tween® 20) for 5
minutes each.[11]

e Blocking and Immunostaining: Proceed with blocking and primary and secondary antibody
incubations as per your standard In-Cell Western™ protocol.

Visualizations
Troubleshooting Workflow for Weak or No Signal
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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